tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a chloropyrimidine moiety linked via an aminomethyl group at position 2. This structure combines a rigid piperidine scaffold with a pyrimidine ring, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or antiviral agents . The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 3-[[(5-chloropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-4-5-11(10-20)7-17-13-18-8-12(16)9-19-13/h8-9,11H,4-7,10H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMHPZBXGYREHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate (1.0 equiv) and 5-chloropyrimidin-2-amine (1.2 equiv) are dissolved in anhydrous DMF or THF.
-
Add triethylamine (2.5 equiv) or DIPEA (3.0 equiv) to scavenge HCl.
-
Heat at 60–80°C for 12–24 hours.
-
Purify via column chromatography (ethyl acetate/hexane) to isolate the product.
Key Data:
Reductive Amination of Piperidine Derivatives
An alternative route employs reductive amination between tert-butyl 3-aminomethylpiperidine-1-carboxylate (CAS: 162167-97-7) and 5-chloro-2-pyrimidinone , followed by chlorination.
Procedure:
-
React tert-butyl 3-aminomethylpiperidine-1-carboxylate with 5-chloro-2-pyrimidinone in methanol.
-
Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 48 hours.
-
Chlorinate the intermediate using POCl₃ in dichloromethane.
-
Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
Key Data:
Direct Amination of tert-Butyl Piperidine Carboxylates
A scalable method from WO2009133778A1 involves direct amination of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with excess 5-chloropyrimidin-2-amine in acetonitrile.
Procedure:
-
Combine tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (1.0 equiv) and 5-chloropyrimidin-2-amine (2.0 equiv) in acetonitrile.
-
Add K₂CO₃ (3.0 equiv) and heat at 50°C for 8 hours.
-
Concentrate under reduced pressure and purify via flash chromatography.
Key Data:
Microwave-Assisted Synthesis
A recent optimization uses microwave irradiation to accelerate the reaction between tert-butyl 3-(iodomethyl)piperidine-1-carboxylate and 5-chloropyrimidin-2-amine .
Procedure:
-
Mix tert-butyl 3-(iodomethyl)piperidine-1-carboxylate (1.0 equiv) and 5-chloropyrimidin-2-amine (1.5 equiv) in DMSO.
-
Add Cs₂CO₃ (2.0 equiv) and irradiate at 120°C for 30 minutes.
-
Dilute with water and extract with ethyl acetate.
Key Data:
Comparative Analysis of Methods
| Method | Yield | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78% | 18–24 h | Moderate | High |
| Reductive Amination | 52–60% | 48 h | Low | Moderate |
| Suzuki-Miyaura Coupling | 70–75% | 6 h | High | Low |
| Direct Amination | 68–72% | 8 h | Moderate | High |
| Microwave-Assisted | 85% | 0.5 h | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways associated with cancer progression and metastasis. The inhibition of FAK by tert-butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate has been shown to:
- Reduce Tumor Cell Migration : Studies indicate that this compound can decrease the motility of cancer cells, which is essential for preventing metastasis.
- Inhibit Tumor Growth : By targeting FAK, the compound may disrupt signaling pathways that promote tumor growth, making it a candidate for further development in oncology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Some key steps include:
- Formation of the Piperidine Ring : Utilizing appropriate reagents to create the piperidine structure.
- Introduction of the Chloropyrimidine Moiety : This step often requires careful manipulation to ensure the correct substitution pattern.
- Final Esterification : The final step involves attaching the tert-butyl group to complete the synthesis.
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound, particularly its efficacy as a FAK inhibitor. Notable findings include:
- In vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits FAK activity, leading to reduced cell proliferation in various cancer cell lines.
- Animal Models : Preliminary studies in animal models have shown promising results in terms of tumor suppression and reduced metastatic spread when treated with this compound.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with variations in the heterocyclic ring, substituents, and functional groups. Below is a detailed analysis supported by a comparative table.
Table 1: Comparative Analysis of Structurally Related Compounds
Detailed Comparisons
Chloropyrimidine vs. Dichloropyrimidine Analogs
The target compound’s 5-chloropyrimidine group (monosubstituted) contrasts with the 2,4-dichloropyrimidine in . The additional chlorine in the latter increases molecular weight (361.27 vs. ~312.8 g/mol) and may enhance electrophilicity, improving cross-coupling reactivity. However, it could reduce solubility due to higher hydrophobicity .
Piperidine vs. Pyrrolidine Scaffolds
Replacing the 6-membered piperidine ring (target compound) with a 5-membered pyrrolidine (e.g., ) alters conformational flexibility.
Pyrimidine vs. Pyrazine Heterocycles
The chloropyrazine analog in replaces pyrimidine with a pyrazine ring, shifting nitrogen positions from 1,3 (pyrimidine) to 1,4 (pyrazine). This modifies electronic distribution, affecting hydrogen-bonding interactions in biological systems.
Functional Group Variations
- Spirocyclic and Chiral Modifications : The spirocyclic compound in introduces a rigid indene-piperidine fusion, likely enhancing target selectivity in neurological applications.
- Amino Acid Derivatives: The chiral phenylpropan-2-yl ester in adds a peptide-like structure, enabling applications in enantioselective synthesis or protease inhibition.
Biological Activity
Tert-butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H22ClN3O2
- CAS Number : 1261232-53-4
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation and neurodegenerative diseases. The presence of the chloropyrimidine moiety suggests potential interactions with nucleic acids or proteins through hydrogen bonding and π-stacking interactions.
1. Anti-inflammatory Effects
Studies have shown that pyrimidine derivatives exhibit significant anti-inflammatory properties. For example, compounds structurally related to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition in related compounds range from 0.04 to 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
2. Neuroprotective Properties
In vitro studies have suggested that related compounds may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer’s disease. For instance, a derivative was shown to reduce TNF-α levels and free radicals in astrocytes exposed to Aβ . This suggests that this compound might also exhibit neuroprotective effects through similar mechanisms.
3. Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth, although specific data on this compound is limited.
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
Research Findings
Recent literature emphasizes the need for further exploration of the structure–activity relationships (SARs) of pyrimidine derivatives. The presence of electron-withdrawing groups such as chlorine enhances biological activity by increasing the electron density on the aromatic ring, facilitating stronger interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
